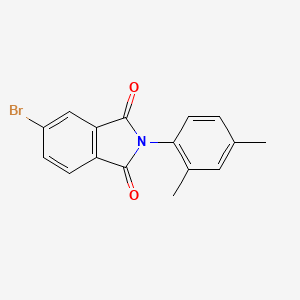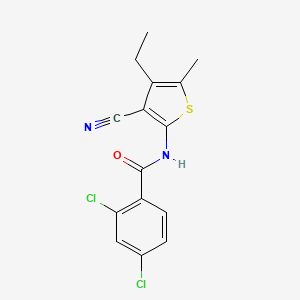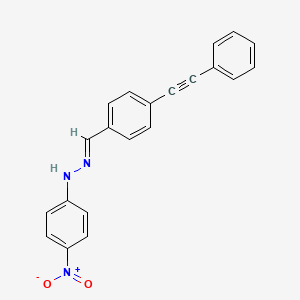![molecular formula C16H17N3O2S B5870555 1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP acts as a neurotoxin and selectively destroys dopaminergic neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animal models.
作用機序
MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons through the dopamine transporter. MPP+ then accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to a range of biochemical and physiological effects, including decreased dopamine levels in the brain, increased oxidative stress, mitochondrial dysfunction, and inflammation. These effects are thought to contribute to the development of Parkinson's disease-like symptoms in animal models.
実験室実験の利点と制限
The use of MPTP in animal models of Parkinson's disease has several advantages, including its ability to selectively target dopaminergic neurons and its ability to closely mimic the pathology of Parkinson's disease in humans. However, there are also limitations to the use of MPTP, including its potential toxicity to researchers and the need for careful handling and disposal of the compound.
将来の方向性
There are several future directions for research using MPTP, including the development of new animal models of Parkinson's disease using different doses and routes of administration of MPTP, the investigation of the effects of environmental factors on MPTP-induced neurotoxicity, and the testing of potential therapeutic interventions for Parkinson's disease using MPTP-induced animal models. Additionally, further research is needed to fully understand the mechanisms of MPTP-induced neurotoxicity and its relevance to the development of Parkinson's disease in humans.
合成法
MPTP can be synthesized by reacting 4-morpholine-2-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction yields MPTP as a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
MPTP has been extensively used in scientific research to create animal models of Parkinson's disease. The neurotoxic effects of MPTP on dopaminergic neurons in the brain closely resemble the pathology of Parkinson's disease in humans. Animal models created using MPTP have been used to study the mechanisms of Parkinson's disease, test potential therapeutic interventions, and investigate the effects of environmental factors on the development of the disease.
特性
IUPAC Name |
1-(6-morpholin-4-yl-2-phenyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11(20)13-15(19-7-9-21-10-8-19)17-14(18-16(13)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLZLNBKOYKRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)

![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)
